Cs/Na Separation Factor of 2500 for 2-Benzylphenol vs. 25–80 for Simple Non-Benzylated Phenols
In solvent extraction experiments using 0.75 M ligand in chloroform contacted with 0.1 M CsOH or NaOH at 25 °C and O/A = 1, the parent 2-benzylphenol (BPh) exhibited a cesium distribution ratio D_Cs = 0.55 and a sodium distribution ratio D_Na = 2.21 × 10⁻⁴, yielding a Cs/Na separation factor (SF_Cs/Na) of 2500 [1]. By contrast, simple 4-substituted phenols lacking the ortho-benzyl group achieved dramatically lower selectivity: 4-sec-butylphenol (Ph1) gave D_Cs = 0.24, D_Na = 3.07 × 10⁻³, and SF_Cs/Na = 80; 4-tert-octylphenol (Ph2) gave D_Cs = 0.64, D_Na = 2.55 × 10⁻², and SF_Cs/Na = 25 [1]. This represents a 31- to 100-fold enhancement in Cs/Na discrimination attributable to the ortho-benzyl 'wrap-around' π-cation interaction. Potassium o-benzylphenolate serves as the deprotonated anion source enabling cation-exchange extraction; its potassium counter-cation is the species structurally characterized in the solid-state complex [K(2-benzylphenol)₃][2-benzylphenolate] [2].
| Evidence Dimension | Cesium/sodium separation factor (SF_Cs/Na) in liquid-liquid extraction |
|---|---|
| Target Compound Data | 2-Benzylphenol (BPh): D_Cs = 0.55, D_Na = 2.21 × 10⁻⁴, SF_Cs/Na = 2500 |
| Comparator Or Baseline | 4-sec-Butylphenol (Ph1): D_Cs = 0.24, D_Na = 3.07 × 10⁻³, SF_Cs/Na = 80; 4-tert-Octylphenol (Ph2): D_Cs = 0.64, D_Na = 2.55 × 10⁻², SF_Cs/Na = 25 |
| Quantified Difference | SF_Cs/Na: 2500 (BPh) vs. 25–80 (non-benzylated phenols) → 31-fold to 100-fold enhancement |
| Conditions | Organic phase: 0.75 M ligand in chloroform; aqueous phase: 0.1 M CsOH or NaOH; O/A = 1; T = 25 °C; 1 h contact time |
Why This Matters
A 100-fold increase in Cs/Na selectivity is the primary differentiator for procurement in radiocesium separation—potassium o-benzylphenolate provides the phenolate anion essential for this cation-exchange extraction, whereas simple potassium phenolates without the ortho-benzyl motif cannot deliver this selectivity.
- [1] Delmau, L. H., Bryan, J. C., Hay, B. P., Engle, N. L., Sachleben, R. A., & Moyer, B. A. (2000). Benzyl Phenol Derivatives: Extraction Properties of Calixarene Fragments. In Calixarenes for Separations (ACS Symposium Series, Vol. 757, Chapter 7, pp. 86–106). American Chemical Society. DOI: 10.1021/bk-2000-0757.ch007. Table III: BPh D_Cs = 0.55, D_Na = 2.21 × 10⁻⁴, SF_Cs/Na = 2500; Table II: Ph1 SF_Cs/Na = 80, Ph2 SF_Cs/Na = 25. View Source
- [2] Bryan, J. C., Delmau, L. H., Hay, B. P., Nicholas, J. B., Rogers, L. M., Rogers, R. D., & Moyer, B. A. (1999). Cesium Recognition by Supramolecular Assemblies of 2-Benzylphenol and 2-Benzylphenolate. Structural Chemistry, 10(3), 187–203. DOI: 10.1023/A:1021884429538. View Source
